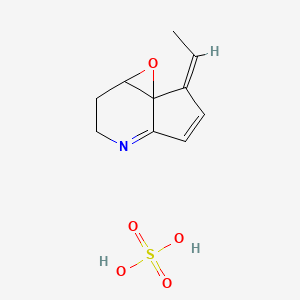
Latumcidin sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Latumcidin sulfate is a novel antibiotic compound derived from the bacterium Streptomyces sp. It was first identified and characterized in the late 1950s. This compound has shown a broad spectrum of antimicrobial activity, making it a valuable candidate for further research and potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of latumcidin sulfate involves the fermentation of Streptomyces sp. under controlled conditions. The fermentation medium typically contains carbon sources such as glucose, glycerol, and sucrose, along with nitrogen sources like asparagine and peptone. The fermentation is carried out at a temperature of 27-28°C with continuous shaking to ensure proper aeration .
Industrial Production Methods: Industrial production of this compound follows similar fermentation protocols but on a larger scale. The fermentation broth is subjected to extraction and purification processes to isolate the antibiotic. Techniques such as solvent extraction, crystallization, and chromatography are employed to obtain pure this compound .
Analyse Chemischer Reaktionen
Types of Reactions: Latumcidin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve halogenating agents like chlorine or bromine to introduce new functional groups.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different antimicrobial properties or improved pharmacokinetic profiles .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying the synthesis and modification of antibiotics.
Biology: Researchers use latumcidin sulfate to investigate microbial resistance mechanisms and the development of new antimicrobial agents.
Medicine: Its broad-spectrum antimicrobial activity makes it a promising candidate for treating bacterial infections, especially those resistant to conventional antibiotics.
Industry: this compound is explored for its potential use in agricultural settings to control plant pathogens.
Wirkmechanismus
Latumcidin sulfate exerts its antimicrobial effects by inhibiting bacterial cell wall synthesis. It targets specific enzymes involved in the peptidoglycan biosynthesis pathway, leading to cell lysis and death. The compound’s unique structure allows it to bind effectively to these enzymes, making it highly potent against a wide range of bacteria .
Vergleich Mit ähnlichen Verbindungen
Eulicin: Another antibiotic with a similar broad-spectrum activity.
Vancomycin: A well-known antibiotic that also targets cell wall synthesis but has a different structure.
Teicoplanin: Similar to vancomycin, it is used to treat resistant bacterial infections.
Uniqueness: Latumcidin sulfate stands out due to its unique chemical structure, which provides a distinct mechanism of action compared to other antibiotics. Its ability to inhibit a wide range of bacteria, including those resistant to other antibiotics, highlights its potential as a valuable therapeutic agent .
Eigenschaften
CAS-Nummer |
43043-59-0 |
|---|---|
Molekularformel |
C10H13NO5S |
Molekulargewicht |
259.28 g/mol |
IUPAC-Name |
(10Z)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene;sulfuric acid |
InChI |
InChI=1S/C10H11NO.H2O4S/c1-2-7-3-4-8-10(7)9(12-10)5-6-11-8;1-5(2,3)4/h2-4,9H,5-6H2,1H3;(H2,1,2,3,4)/b7-2-; |
InChI-Schlüssel |
SIPQDYXVATXSEP-YMWUIOJXSA-N |
Isomerische SMILES |
C/C=C\1/C=CC2=NCCC3C12O3.OS(=O)(=O)O |
Kanonische SMILES |
CC=C1C=CC2=NCCC3C12O3.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


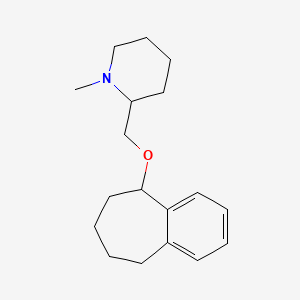
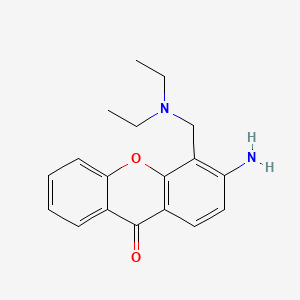
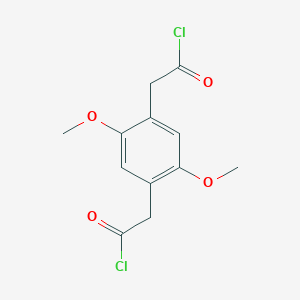
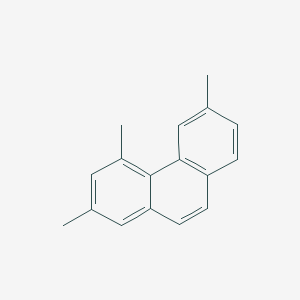
![1H-Imidazo[1,2-A]indole](/img/structure/B14653342.png)
![2-[2-(Quinolin-2-yl)hydrazinylidene]acenaphthylen-1(2H)-one](/img/structure/B14653348.png)
![{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}(phenyl)methanone](/img/structure/B14653350.png)
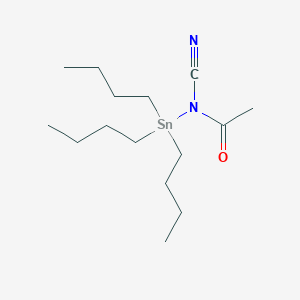

![{(E)-(Phenylimino)[(triphenylstannyl)oxy]methyl}cyanamide](/img/structure/B14653370.png)

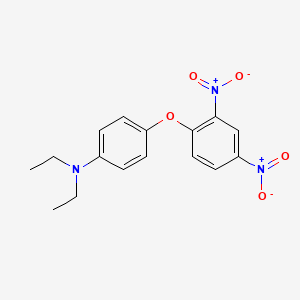
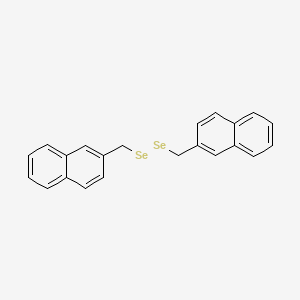
![(Butoxymethoxy){1-[(chloroacetyl)oxy]prop-2-en-1-yl}oxophosphanium](/img/structure/B14653395.png)
